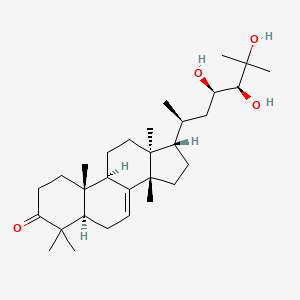
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN) is a synthetic analogue of the human calcitonin gene-related peptide (CGRP). CGRP is a neuropeptide that plays a crucial role in various physiological processes, including vasodilation, pain transmission, and cardiovascular regulation . The modification of cysteine residues at positions 2 and 7 with ethyl groups enhances the stability and bioactivity of the peptide, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids . The cysteine residues at positions 2 and 7 are modified with ethyl groups using specific protecting groups and reagents to achieve the desired modifications .
Industrial Production Methods
Industrial production of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and efficiency. The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN) can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the peptide’s structure and function.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as derivatives with substituted functional groups .
Scientific Research Applications
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN) has a wide range of scientific research applications:
Mechanism of Action
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN) exerts its effects by binding to CGRP receptors, which are G protein-coupled receptors (GPCRs) located on various cell types . Upon binding, the peptide activates intracellular signaling pathways, leading to vasodilation, pain modulation, and other physiological responses . The molecular targets include the CGRP receptor and associated accessory proteins .
Comparison with Similar Compounds
Similar Compounds
(CYS(ACM)2,7)-CGRP: Another modified CGRP analogue with acetylcysteine at positions 2 and 7.
β-CGRP: A variant of CGRP with different amino acid sequences.
Adrenomedullin: A peptide with similar functions but different receptor specificity.
Uniqueness
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN) is unique due to its enhanced stability and bioactivity, making it a valuable tool for studying CGRP-related pathways and developing new therapeutic agents .
Properties
CAS No. |
196413-73-7 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



